Methyl 3-amino-2-(cyclopentylmethyl)propanoate
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Overview
Description
Methyl 3-amino-2-(cyclopentylmethyl)propanoate: is a chemical compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an amino group, a methyl ester group, and a cyclopentylmethyl substituent on the propanoate backbone. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(cyclopentylmethyl)propanoate typically involves the reaction of cyclopentylmethyl bromide with methyl 3-amino-2-propanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of methyl 3-amino-2-propanoate attacks the electrophilic carbon of cyclopentylmethyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-(cyclopentylmethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-2-(cyclopentylmethyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(cyclopentylmethyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Methyl 3-amino-2-pyrazinecarboxylate: Shares the methyl ester and primary amine functionalities but differs in the heterocyclic core.
Methyl 3-[(cyclopentylmethyl)amino]propanoate: Similar structure but with a different substitution pattern on the amino group
Uniqueness: Methyl 3-amino-2-(cyclopentylmethyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for exploring new chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)6-8-4-2-3-5-8/h8-9H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDWHNCXHWEQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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